7-羟基-3-(4-硝基苯基)-2H-色烯-2-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

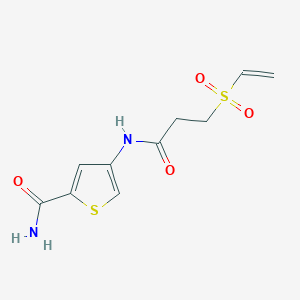

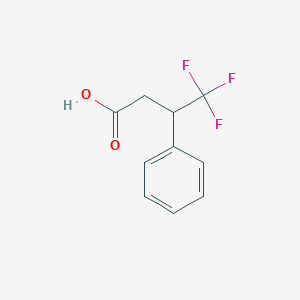

The compound “7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one” is a derivative of coumarin . Coumarins are a group of nature-occurring lactones first derived from Tonka beans in 1820 . They are valuable kinds of oxygen-containing heterocycles widely found in nature .

Synthesis Analysis

The synthesis of this compound can be achieved through Knoevenagel condensation of salicylaldehyde derivatives with 4-nitrophenylacetonitrile . The compound was then alkylated with various n-alkyl bromides by dry K2CO3 to give bis-alkyloxy derivatives .Molecular Structure Analysis

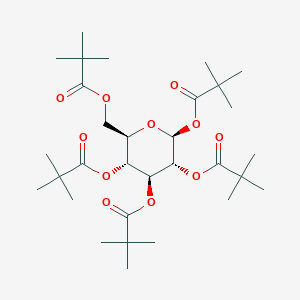

The molecular structure of “7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one” has been studied using X-ray diffraction . The asymmetric unit of the title structure has one 3-(((7-hydroxy-3-(4-hydroxy-3,5-dinitrophenyl)-4-oxo-4H-chromen-8-yl)methyl)(nitroso)amino)propanoic acid molecule . The dihedral angle between planar rings B (C10—C15) and C (C7—C9/O3/C5/C4) is 23.92° .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of “7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one” include Knoevenagel condensation and alkylation . The compound was synthesized by reacting with 4-hydroxy benzaldehyde in the presence of a catalytic amount of acetic acid and pyrrolidine in EtOH .科学研究应用

Comprehensive Analysis of 7-Hydroxy-3-(4-Nitrophenyl)-2H-Chromen-2-One Applications

7-Hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one is a coumarin derivative with potential applications in various scientific research fields. Below is a detailed analysis of six unique applications, each within its own dedicated section.

Synthesis of Pharmaceutical Compounds: This compound serves as a precursor in the synthesis of various pharmaceutical agents. Its structure is conducive to modifications that can lead to the development of new drugs with potential therapeutic applications, particularly in the realm of anti-inflammatory and anticoagulant medications.

Molecular Structure Analysis: The crystal structure of 7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one has been extensively studied . Understanding its molecular structure is crucial for the development of new materials and chemicals that mimic its properties, such as fluorescence or stability under specific conditions.

作用机制

Target of Action

It is known that flavonoids, a class of compounds to which this molecule belongs, often interact with a variety of cellular targets, including enzymes, receptors, and signaling pathways .

Mode of Action

Flavonoids typically exert their effects by modulating the activity of their targets, often leading to changes in cellular signaling and function .

Biochemical Pathways

They can stimulate signaling pathways mediated by protein kinase B (PKB, also called AKT), extracellular signal-regulated kinases (ERK), Wingless and Int-1 (WNT), or sonic hedgehog (SHH), while suppressing other cell signaling pathways mediated by transforming growth factor (TGF)-β .

Result of Action

Flavonoids are known to have a multitude of biological properties, such as anti-inflammatory, antioxidant, antiviral, antimicrobial, anticancer, cardioprotective, and neuroprotective effects .

属性

IUPAC Name |

7-hydroxy-3-(4-nitrophenyl)chromen-2-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9NO5/c17-12-6-3-10-7-13(15(18)21-14(10)8-12)9-1-4-11(5-2-9)16(19)20/h1-8,17H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIEKCHGRRCVQQL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC3=C(C=C(C=C3)O)OC2=O)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9NO5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

283.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

7-hydroxy-3-(4-nitrophenyl)-2H-chromen-2-one | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-cyano-1,2-dimethylpropyl)-2-{[2-(4-methoxyphenoxy)ethyl]sulfanyl}acetamide](/img/structure/B2857278.png)

![Methyl 4-[({4-[bis(morpholin-4-yl)-1,3,5-triazin-2-yl]phenyl}carbamoyl)amino]benzoate](/img/structure/B2857281.png)

![N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2857282.png)

![6-(4-nitrobenzyl)-2-phenyl-[1,2,4]triazolo[1,5-c]quinazolin-5(6H)-one](/img/structure/B2857286.png)

![N-(2-(2-oxo-2-(((tetrahydrofuran-2-yl)methyl)amino)ethyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)cyclopropanecarboxamide](/img/structure/B2857287.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)thiophene-2-carboxamide](/img/structure/B2857294.png)